molecular formula C12H13NO3 B1288667 Methyl 2-(2-oxo-1,2,3,4-tetrahydroquinolin-1-yl)acetate

Methyl 2-(2-oxo-1,2,3,4-tetrahydroquinolin-1-yl)acetate

Cat. No. B1288667
M. Wt: 219.24 g/mol
InChI Key: LLDAHQNFXUWTLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(2-oxo-1,2,3,4-tetrahydroquinolin-1-yl)acetate is a useful research compound. Its molecular formula is C12H13NO3 and its molecular weight is 219.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-(2-oxo-1,2,3,4-tetrahydroquinolin-1-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-(2-oxo-1,2,3,4-tetrahydroquinolin-1-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Methyl 2-(2-oxo-1,2,3,4-tetrahydroquinolin-1-yl)acetate

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

methyl 2-(2-oxo-3,4-dihydroquinolin-1-yl)acetate

InChI

InChI=1S/C12H13NO3/c1-16-12(15)8-13-10-5-3-2-4-9(10)6-7-11(13)14/h2-5H,6-8H2,1H3

InChI Key

LLDAHQNFXUWTLZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1C(=O)CCC2=CC=CC=C21

Origin of Product

United States

Synthesis routes and methods

Procedure details

Methyl bromoacetate (5.72 g, 37.4 mmol) was slowly added to a stirred solution of sodium hydride (1.5 g, 37.4 mmol) and 3,4-dihydro-2 (1H)quinolinone (5.0 g, 34 mmol) in THF. The mixture was stirred at RT for 3 h. After removing the solvent, the residue was diluted with water and ether. The layers were separated and the aqueous layer was extracted with ether (3×50 mL). The combined organics were dried with MgSO4 and condensed to afford the desired product, compound 49A (7.06 g, 95%) as a yellow solid. MS m/z 220 (M+1). Step 2. Preparation of (6-Chlorosulfonyl-2-oxo-3,4-dihydro-2H-quinolin-1-yl) acetic acid methyl ester (Compound 49B).
Quantity
5.72 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
95%

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